molecular formula C28H28F3N5 B2987600 3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 956910-31-9

3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B2987600
CAS No.: 956910-31-9
M. Wt: 491.562
InChI Key: XRBQFBJZEHXXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazole-amine class, characterized by a central pyrazole ring substituted with diverse functional groups. The structure includes:

  • A benzylpiperazinyl-methyl group at position 3, which may enhance solubility and receptor interaction due to the piperazine moiety .
  • A phenyl group at position 4, contributing to aromatic stacking interactions.
  • A 3-(trifluoromethyl)phenyl group at position 1, a common pharmacophore in medicinal chemistry for improving metabolic stability and lipophilicity .

Properties

IUPAC Name

5-[(4-benzylpiperazin-1-yl)methyl]-4-phenyl-2-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28F3N5/c29-28(30,31)23-12-7-13-24(18-23)36-27(32)26(22-10-5-2-6-11-22)25(33-36)20-35-16-14-34(15-17-35)19-21-8-3-1-4-9-21/h1-13,18H,14-17,19-20,32H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRBQFBJZEHXXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=NN(C(=C3C4=CC=CC=C4)N)C5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of a pyrazole derivative with benzylpiperazine. This reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in a methanol solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzylpiperazine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit oxidoreductase enzymes, resulting in antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their substituents are compared below:

Compound Name R1 (Position 3) R2 (Position 4) R3 (Position 1) Molecular Weight (g/mol) Key Features Reference
Target Compound Benzylpiperazinyl-methyl Phenyl 3-(Trifluoromethyl)phenyl ~510.5* High lipophilicity; potential CNS activity -
3-Methyl-1-[4-(trifluoromethyl)benzyl]-1H-pyrazol-5-amine 4-(Trifluoromethyl)benzyl - Methyl 255.2 Trifluoromethyl enhances metabolic stability
{1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine Trifluoromethylphenyl Methyl Benzoimidazolyl-pyridinyl ~537.4† Likely kinase inhibitor; high affinity for hydrophobic binding pockets
4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine Pyridinyl 4-Fluorophenyl 2,4,6-Trichlorophenyl 433.7 Electron-withdrawing chlorine substituents may reduce solubility
1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine - 4-Methoxyphenyl Methyl 233.3 Methoxy group improves solubility but reduces metabolic stability

*Calculated based on formula; †Reported in patent data .

Pharmacological and Physicochemical Properties

  • Metabolic Stability : Piperazine derivatives (e.g., target compound) are less prone to oxidative metabolism compared to purely aromatic substituents (e.g., trichlorophenyl in ) .
  • Binding Affinity: The benzylpiperazine group in the target compound may mimic endogenous amines, making it suitable for GPCR or neurotransmitter transporter targets, as seen in related CNS agents .

Biological Activity

The compound 3-[(4-Benzylpiperazin-1-yl)methyl]-4-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H26F3N5C_{24}H_{26}F_3N_5, with a molecular weight of approximately 445.49 g/mol. The structure contains a pyrazole ring, which is known for its diverse biological activities, and a benzylpiperazine moiety, which enhances its pharmacological profile.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. The compound was evaluated against various bacterial strains, showing promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureusLow MIC values (specific values not provided)High
Enterococcus faecalisLow MIC values (specific values not provided)Moderate

These findings indicate that the compound may inhibit bacterial growth effectively, potentially serving as a lead for developing new antimicrobial agents .

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been well-documented. In one study, compounds similar to the target molecule exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Standard (Dexamethasone)76% at 1 µM86% at 1 µM
Test Compound61–85% at 10 µM76–93% at 10 µM

This suggests that the target compound could possess similar anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

3. Neuropharmacological Effects

Pyrazole derivatives have been investigated for their neuropharmacological activity. The benzylpiperazine component is associated with modulation of neurotransmitter systems, which may contribute to anxiolytic or antidepressant effects.

One study indicated that related compounds showed significant activity in models assessing anxiety and depression-like behaviors in rodents. The exact mechanisms remain to be fully elucidated but may involve serotonin and dopamine receptor modulation .

4. Enzyme Inhibition

Certain pyrazole derivatives have been identified as inhibitors of enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter metabolism:

Enzyme TypeActivity Level
MAO-AModerate Inhibition
MAO-BHigh Inhibition

This inhibition could have implications for treating mood disorders and neurodegenerative diseases .

Case Study: Synthesis and Evaluation

A study synthesized several pyrazole derivatives, including the target compound, and evaluated their biological activities through various assays. The results demonstrated that modifications to the pyrazole ring significantly influenced biological activity, emphasizing the importance of structural optimization in drug design.

Case Study: Structure-Activity Relationship (SAR) Analysis

An SAR analysis revealed that the introduction of trifluoromethyl groups on phenyl rings enhanced antimicrobial activity while maintaining low toxicity profiles against human cells. This finding supports further exploration of trifluoromethyl-substituted pyrazoles in drug development.

Q & A

Basic: What are the established synthetic routes for this compound, and how is its structural integrity validated?

Methodological Answer:
The compound is synthesized via multi-step protocols involving:

Core template assembly : Condensation of substituted phenylhydrazines with β-keto esters or ketones to form the pyrazole core .

Functionalization : Introduction of the 4-benzylpiperazine moiety via nucleophilic substitution or reductive amination .

Trifluoromethyl group incorporation : Electrophilic aromatic substitution or cross-coupling reactions using trifluoromethylating agents (e.g., Umemoto’s reagent) .
Validation :

  • Spectroscopy : 1H/ 13C^{1}\text{H}/\ ^{13}\text{C} NMR confirms substituent positions; IR identifies carbonyl/amine groups .
  • X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., C–N bond distances in the piperazine ring: 1.45–1.50 Å) .

Advanced: How can computational methods optimize reaction yields and regioselectivity during synthesis?

Methodological Answer:

  • Quantum mechanical calculations : Density Functional Theory (DFT) predicts transition states for regioselective pyrazole ring closure. For example, substituent electronic effects (e.g., trifluoromethyl’s -I effect) guide nucleophilic attack positions .
  • Machine learning : Training models on reaction databases (e.g., Reaxys) identifies optimal solvents (e.g., DMF for SN2 reactions) and catalysts (e.g., CuI for cross-couplings) .
  • In silico screening : Molecular dynamics simulations assess steric hindrance during benzylpiperazine coupling, minimizing byproducts .

Basic: What in vitro assays are used to evaluate this compound’s biological activity?

Methodological Answer:

  • Antimicrobial screening : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Anticancer profiling : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme inhibition : Fluorescence-based assays for carbonic anhydrase isoforms (hCA I/II) using 4-nitrophenyl acetate as substrate .

Advanced: How can researchers resolve contradictory data in pharmacological studies (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Structural analogs : Compare activity of derivatives (e.g., replacing trifluoromethyl with chloro/methoxy groups) to identify pharmacophore requirements .
  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time to reduce inter-lab variability .
  • Meta-analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to calculate weighted averages for IC50_{50} and assess outliers .

Basic: What spectroscopic techniques characterize the compound’s stability under physiological conditions?

Methodological Answer:

  • HPLC-MS : Monitors degradation products in simulated gastric fluid (pH 2.0) or plasma (pH 7.4) over 24 hours .
  • UV-Vis spectroscopy : Tracks absorbance shifts (e.g., λ~270 nm for pyrazole ring) to detect hydrolysis or oxidation .
  • Stability studies : Accelerated thermal degradation (40°C/75% RH) with T90T_{90} (time to 90% potency) calculated .

Advanced: How can molecular docking elucidate interactions with σ1_11​ receptors or tubulin?

Methodological Answer:

  • Protein preparation : Retrieve σ1_1 receptor/tubulin structures (PDB: 6DK1/1SA0); optimize hydrogen bonding networks with software like AutoDock Vina .
  • Docking simulations : Identify key binding residues (e.g., σ1_1 receptor’s Glu172 forms H-bonds with the benzylpiperazine group) .
  • Free energy calculations : MM/GBSA estimates binding affinity (ΔG ~ -9.5 kcal/mol for high-affinity analogs) .

Basic: What strategies improve solubility without compromising bioactivity?

Methodological Answer:

  • Salt formation : Hydrochloride salts enhance aqueous solubility (e.g., 5-ethyl analog’s solubility increases from 0.1 mg/mL to 2.5 mg/mL) .
  • Prodrug design : Introduce phosphate esters at the pyrazole amine, which hydrolyze in vivo .
  • Co-solvents : Use cyclodextrins or PEG-400 in formulations for in vitro assays .

Advanced: How do crystallographic studies inform SAR for piperazine-containing analogs?

Methodological Answer:

  • Conformational analysis : X-ray structures reveal that the benzylpiperazine group adopts a chair conformation, favoring hydrophobic interactions with receptor pockets .
  • Torsion angle mapping : Dihedral angles between pyrazole and piperazine (e.g., 120–135°) correlate with improved σ1_1 receptor binding .
  • Halogen bonding : Trifluoromethyl groups engage in orthogonal interactions with Tyr206 in σ1_1 receptors, enhancing affinity .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/oral exposure .
  • Waste disposal : Segregate organic waste (e.g., acetonitrile extracts) and incinerate at >1000°C .
  • Acute toxicity : LD50_{50} values (rodent oral) range from 500–1000 mg/kg; implement spill containment protocols .

Advanced: How can isotopic labeling (e.g., 14C^{14}\text{C}14C) track metabolic pathways?

Methodological Answer:

  • Radiosynthesis : Introduce 14C^{14}\text{C} at the benzylpiperazine methylene group via Ullmann coupling with 14C^{14}\text{C}-iodomethane .
  • ADME studies : LC-MS/MS quantifies metabolites (e.g., N-demethylated products) in plasma and urine .
  • Autoradiography : Visualize tissue distribution in rodent models (e.g., high uptake in liver/kidneys) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.